Cas no 1566201-11-3 ((hex-5-en-2-yl)(pyridin-3-yl)methylamine)

(hex-5-en-2-yl)(pyridin-3-yl)methylamine Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinemethanamine, N-(1-methyl-4-penten-1-yl)-
- (hex-5-en-2-yl)(pyridin-3-yl)methylamine
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- Inchi: 1S/C12H18N2/c1-3-4-6-11(2)14-10-12-7-5-8-13-9-12/h3,5,7-9,11,14H,1,4,6,10H2,2H3
- InChI Key: IDJCSUYLBJTNKJ-UHFFFAOYSA-N
- SMILES: C1=NC=CC=C1CNC(C)CCC=C
(hex-5-en-2-yl)(pyridin-3-yl)methylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-163989-2.5g |
(hex-5-en-2-yl)[(pyridin-3-yl)methyl]amine |
1566201-11-3 | 2.5g |
$2155.0 | 2023-06-08 | ||
Enamine | EN300-163989-5.0g |
(hex-5-en-2-yl)[(pyridin-3-yl)methyl]amine |
1566201-11-3 | 5g |
$3189.0 | 2023-06-08 | ||
Enamine | EN300-163989-0.1g |
(hex-5-en-2-yl)[(pyridin-3-yl)methyl]amine |
1566201-11-3 | 0.1g |
$968.0 | 2023-06-08 | ||
Enamine | EN300-163989-0.5g |
(hex-5-en-2-yl)[(pyridin-3-yl)methyl]amine |
1566201-11-3 | 0.5g |
$1056.0 | 2023-06-08 | ||
Enamine | EN300-163989-100mg |
(hex-5-en-2-yl)[(pyridin-3-yl)methyl]amine |
1566201-11-3 | 100mg |
$553.0 | 2023-09-22 | ||
Enamine | EN300-163989-10000mg |
(hex-5-en-2-yl)[(pyridin-3-yl)methyl]amine |
1566201-11-3 | 10000mg |
$2701.0 | 2023-09-22 | ||
Enamine | EN300-163989-5000mg |
(hex-5-en-2-yl)[(pyridin-3-yl)methyl]amine |
1566201-11-3 | 5000mg |
$1821.0 | 2023-09-22 | ||
Enamine | EN300-163989-250mg |
(hex-5-en-2-yl)[(pyridin-3-yl)methyl]amine |
1566201-11-3 | 250mg |
$579.0 | 2023-09-22 | ||
Enamine | EN300-163989-500mg |
(hex-5-en-2-yl)[(pyridin-3-yl)methyl]amine |
1566201-11-3 | 500mg |
$603.0 | 2023-09-22 | ||
Enamine | EN300-163989-2500mg |
(hex-5-en-2-yl)[(pyridin-3-yl)methyl]amine |
1566201-11-3 | 2500mg |
$1230.0 | 2023-09-22 |
(hex-5-en-2-yl)(pyridin-3-yl)methylamine Related Literature
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
Additional information on (hex-5-en-2-yl)(pyridin-3-yl)methylamine
Introduction to (hex-5-en-2-yl)(pyridin-3-yl)methylamine and Its Significance in Modern Chemical Research
(hex-5-en-2-yl)(pyridin-3-yl)methylamine, with the CAS number 1566201-11-3, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, featuring a unique structural framework that combines a hexenyl group and a pyridine moiety, exhibits promising properties that make it a valuable candidate for various applications. The combination of these structural elements not only contributes to its chemical reactivity but also opens up possibilities for its use in drug discovery and material science.
The compound's molecular structure, characterized by a six-carbon chain with a double bond at the fifth position and an amine group attached to a pyridine ring, provides a rich scaffold for further functionalization. This structural motif is particularly intriguing because it allows for interactions with biological targets through both hydrophobic and hydrogen bonding capabilities. The pyridine ring, in particular, is well-known for its ability to form stable complexes with metal ions and other organic molecules, which can be leveraged in the design of novel catalysts or sensors.
Recent studies have highlighted the potential of (hex-5-en-2-yl)(pyridin-3-yl)methylamine in the development of bioactive molecules. Researchers have been exploring its utility as a building block for more complex structures, including potential drug candidates. The hexenyl group, with its conjugated system, can participate in electronic interactions that may enhance the compound's binding affinity to biological targets. This has led to investigations into its role as an intermediate in synthesizing molecules that could modulate enzyme activity or signal transduction pathways.
One of the most exciting aspects of this compound is its versatility in chemical reactions. The presence of both an amine and a double bond provides multiple sites for functionalization, allowing chemists to tailor its properties for specific applications. For instance, the amine group can be used to form salts or undergo reactions such as alkylation, acylation, or diazotization, while the double bond can be subjected to hydrogenation or oxidation reactions. This flexibility makes (hex-5-en-2-yl)(pyridin-3-yl)methylamine a valuable tool in synthetic chemistry.
In the realm of pharmaceutical research, the compound has shown promise as a precursor for developing novel therapeutic agents. The pyridine moiety is frequently found in active pharmaceutical ingredients (APIs) due to its ability to interact with biological targets such as proteins and enzymes. By incorporating this moiety into a molecule like (hex-5-en-2-yl)(pyridin-3-yl)methylamine, researchers can create compounds with enhanced binding affinity and selectivity. Additionally, the hexenyl group can contribute to the molecule's pharmacokinetic properties, such as solubility and bioavailability.
Current research is also exploring the use of this compound in material science applications. The unique structural features of (hex-5-en-2-yl)(pyridin-3-yl)methylamine make it suitable for designing advanced materials with specific properties. For example, its ability to form stable complexes with metal ions could be exploited in the development of new catalysts or metalorganic frameworks (MOFs). These materials have applications in areas such as gas storage, separation technologies, and catalysis.
The synthesis of (hex-5-en-2-yl)(pyridin-3-yl)methylamine has been optimized by several research groups to ensure high yields and purity. Common synthetic routes involve multi-step organic transformations starting from readily available precursors. These methods often include steps such as Grignard reactions, cross-coupling reactions, and functional group transformations. The efficiency of these synthetic pathways is crucial for enabling further exploration of the compound's applications.
One notable aspect of working with this compound is its stability under various conditions. Unlike some reactive intermediates that require careful handling under inert atmospheres, (hex-5-en-2-yl)(pyridin-3-ylmethylamine) has been found to be relatively stable at room temperature and can be stored without significant degradation. This stability makes it easier to handle and study in both laboratory settings and industrial processes.
The potential applications of this compound extend beyond pharmaceuticals and material science. Researchers are also investigating its use in agrochemicals, where its structural features could contribute to the development of new pesticides or herbicides. The ability to modify its molecular structure allows for fine-tuning its properties to meet specific requirements for different applications.
In conclusion, (hexenamethyl)pyridine (CAS no 1566201 - 11 - 3) represents a fascinating molecule with diverse potential uses. Its unique structural framework combines elements that make it suitable for various applications in chemical biology and pharmaceutical research. As our understanding of its properties continues to grow, so too will its importance in advancing scientific discovery and technological innovation.
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